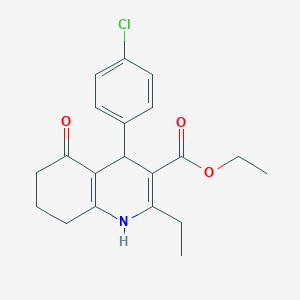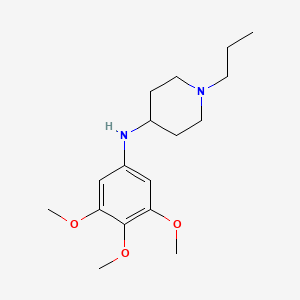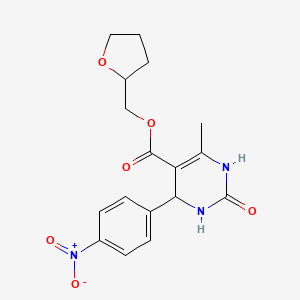![molecular formula C26H23N3O5 B5088836 N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan, commonly known as MBAT, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in drug development and research. MBAT is a tryptophan derivative that has been synthesized using a multi-step process, which involves the use of various chemical reagents and techniques.
作用机制
The mechanism of action of MBAT is not fully understood. However, it has been suggested that MBAT exerts its effects by modulating the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and immune regulation. MBAT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. In addition, MBAT has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MBAT has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce oxidative stress by increasing the production of antioxidant enzymes. In addition, MBAT has been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a crucial role in the immune response.
实验室实验的优点和局限性
MBAT has several advantages and limitations for lab experiments. One of the main advantages is its ability to modulate the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and immune regulation. This makes it a useful tool for studying the mechanisms underlying these processes. However, one of the main limitations of MBAT is its low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the research and development of MBAT. One direction is to further investigate its potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to explore its potential as a modulator of the immune system, which could lead to the development of new treatments for autoimmune diseases. In addition, future research could focus on improving the solubility and bioavailability of MBAT, which could enhance its usefulness as a research tool and potential therapeutic agent.
Conclusion:
In conclusion, MBAT is a synthetic molecule that has potential applications in drug development and research. Its anti-inflammatory and antioxidant properties, as well as its modulatory effect on the immune system, make it a promising candidate for the treatment of various diseases. While the mechanism of action of MBAT is not fully understood, it has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and immune regulation. Future research could focus on further investigating its potential applications and improving its solubility and bioavailability.
合成方法
The synthesis of MBAT involves a multi-step process that begins with the protection of the carboxylic acid group of tryptophan using a suitable protecting group. This is followed by the introduction of the benzoyl group to the amino group of tryptophan using a coupling reagent. The resulting intermediate is then subjected to a series of reactions, including deprotection, amidation, and acylation, to yield the final product, MBAT.
科学研究应用
MBAT has been found to have potential applications in drug development and research. It has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In addition, MBAT has been shown to have a modulatory effect on the immune system, which makes it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
3-(1H-indol-3-yl)-2-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-34-18-12-10-16(11-13-18)24(30)28-22-9-5-3-7-20(22)25(31)29-23(26(32)33)14-17-15-27-21-8-4-2-6-19(17)21/h2-13,15,23,27H,14H2,1H3,(H,28,30)(H,29,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALOFAYUIQWXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)
![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)


![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5088780.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)

![3-benzyl-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5088808.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5088823.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5088826.png)



![methyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-L-valinate](/img/structure/B5088849.png)